2,6,10,14-Tetramethylheptadecane
Overview
Description
2,6,10,14-Tetramethylheptadecane is a long-chain alkane with the molecular formula C21H44. It is a derivative of heptadecane, characterized by the presence of four methyl groups attached to the carbon chain at positions 2, 6, 10, and 14. This compound is known for its stability and hydrophobic nature, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds or the use of advanced organic synthesis techniques. The specific methods can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14-Tetramethylheptadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups if present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) with UV light or heat as the activation energy
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2,6,10,14-Tetramethylheptadecane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethylheptadecane in biological systems involves its interaction with lipid membranes and metabolic pathways. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In cancer metabolism, it is observed as a metabolite, indicating its involvement in specific metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
Heptadecane: The parent hydrocarbon without methyl substitutions.
2,6,10,14-Tetramethylpentadecane: A similar compound with a shorter carbon chain.
2,6,10,14-Tetramethylhexadecane: Another similar compound with one less carbon atom.
Uniqueness
2,6,10,14-Tetramethylheptadecane is unique due to its specific methyl substitutions, which confer distinct physical and chemical properties. These substitutions affect its boiling point, melting point, and solubility compared to its parent hydrocarbon and other similar compounds .
Properties
IUPAC Name |
2,6,10,14-tetramethylheptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGFWENQAXVDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880746 | |
Record name | heptadecane, 2,6,10,14-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18344-37-1 | |
Record name | 2,6,10,14-Tetramethylheptadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18344-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,10,14-Tetramethylheptadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | heptadecane, 2,6,10,14-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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